iHCK-37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

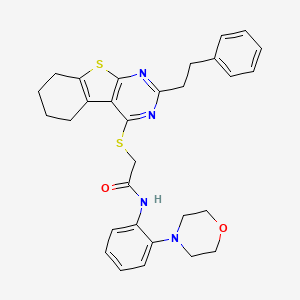

N-(2-morpholin-4-ylphenyl)-2-[[2-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O2S2/c35-27(31-23-11-5-6-12-24(23)34-16-18-36-19-17-34)20-37-29-28-22-10-4-7-13-25(22)38-30(28)33-26(32-29)15-14-21-8-2-1-3-9-21/h1-3,5-6,8-9,11-12H,4,7,10,13-20H2,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVMBFMOYYGDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4=CC=CC=C4N5CCOCC5)CCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

iHCK-37: A Selective Hematopoietic Cell Kinase (HCK) Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Cell Kinase (HCK), a member of the Src family of cytoplasmic tyrosine kinases, is a critical mediator in the signaling pathways of myeloid and B-lymphocyte cell lineages.[1] Its over-activation is implicated in various malignancies, including acute myeloid leukemia (AML) and certain solid tumors, by promoting cell proliferation and survival.[1][2] iHCK-37 (also known as ASN05260065) has emerged as a potent and selective inhibitor of HCK, demonstrating significant anti-neoplastic activity.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of its effects on key signaling pathways.

Introduction to HCK and its Role in Cancer

HCK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including receptor tyrosine kinases like EGFR and PDGFR.[1][5] In cancer, deregulated HCK activity contributes to tumor initiation and progression through multiple mechanisms:

-

Activation of Pro-Survival Signaling: HCK activates downstream pathways such as MAPK/ERK, PI3K/AKT, and STAT3, which are crucial for cell proliferation, growth, and survival.[1][5][6]

-

Interaction with Oncogenic Fusion Proteins: HCK can physically associate with oncogenic fusion proteins like BCR/ABL, leading to persistent activation of pro-growth signaling.[1][5]

-

Modulation of the Tumor Microenvironment: HCK is involved in inflammatory signaling, augmenting the release of cytokines like TNFα, IL-1β, and IL-6 from macrophages. This can create a tumor-promoting inflammatory environment.[1][7]

The selective inhibition of HCK therefore presents a promising therapeutic strategy to counteract these oncogenic processes.[1][8]

This compound: A Selective HCK Inhibitor

This compound is a small molecule inhibitor designed to selectively target HCK.[6] Its chemical formula is C30H32N4O2S2 with a molecular weight of 544.73 g/mol .[9]

Mechanism of Action

This compound exerts its anti-neoplastic effects by directly inhibiting the kinase activity of HCK. This leads to the downregulation of key downstream signaling pathways that are often hyperactivated in cancer cells. Specifically, treatment with this compound has been shown to reduce the phosphorylation of ERK and AKT, key components of the MAPK/ERK and PI3K/AKT pathways, respectively.[6][10][11] The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in cell viability in malignant cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory and Anti-Viral Activity of this compound

| Parameter | Value | Reference |

| Ki (HCK) | 0.22 µM | [3][4] |

| EC50 (HIV-1 Replication) | 12.9 µM | [3][4] |

Table 2: In Vitro Anti-proliferative Activity of this compound (GI50)

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 | [3] |

| KG1a | Acute Myeloid Leukemia | 5.0 - 5.8 | [3] |

| U937 | Histiocytic Lymphoma | 5.0 - 5.8 | [3] |

| HEL | Erythroleukemia | 9.1 - 19.2 | [3] |

| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 | [3] |

| KU-812 | Human Leukemia | 66.5 | [4] |

Signaling Pathways and Experimental Workflows

HCK Signaling Pathway Inhibition by this compound

The following diagram illustrates the central role of HCK in activating pro-survival pathways and how this compound intervenes.

Caption: HCK signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.

Caption: A typical in vitro experimental workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of leukemia cell lines.

-

Cell Seeding: Seed leukemia cell lines (e.g., KG1a, HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle control (DMSO).[12] A typical treatment duration is 48 hours.[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value can be determined by plotting cell viability against the log of the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.[13]

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of HCK and its downstream targets.

-

Cell Lysis: After treatment with this compound for a specified time (e.g., 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-HCK, HCK, p-ERK, ERK, p-AKT, and AKT overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chemotaxis Assay (Transwell Assay)

This protocol assesses the impact of this compound on cancer cell migration.[11]

-

Cell Pretreatment: Pre-treat leukemia cells (e.g., KG1a, U937) with this compound (e.g., 3, 6, 9 µM) or vehicle for 48 hours.[11]

-

Assay Setup: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.[11]

-

Cell Seeding: Seed the pre-treated cells in the upper chamber in serum-free medium.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 4-24 hours).

-

Cell Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a crystal violet solution.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Conclusion

This compound is a valuable research tool for investigating the role of HCK in cancer and other diseases. Its selectivity and potent inhibitory activity make it a strong candidate for further pre-clinical and clinical development.[8][10] The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of HCK inhibition. The ability of this compound to modulate key oncogenic signaling pathways highlights its promise as a targeted therapy, particularly in hematological malignancies.[6][10]

References

- 1. oncotarget.com [oncotarget.com]

- 2. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Hck inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in hematopoietic cell kinase in cancer progression: Mechanisms and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Role of iHCK-37 in Inhibiting HIV-1 Replication: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a global health challenge, necessitating the exploration of novel therapeutic targets. One such target is the Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases. Hck is implicated in HIV-1 pathogenesis through its interaction with the viral accessory protein Nef, which promotes viral replication and infectivity.[1][2] This document provides a detailed overview of iHCK-37, a potent and specific Hck inhibitor, and its role in blocking HIV-1 replication. We present quantitative data on its inhibitory activity, delineate its mechanism of action through key signaling pathways, and provide representative experimental protocols for its evaluation.

Quantitative Analysis of this compound Inhibitory Activity

This compound (also known as ASN05260065) has been identified as a specific inhibitor of Hck, demonstrating efficacy in blocking HIV-1 replication.[3] The key quantitative metrics for its activity are summarized below.

| Parameter | Description | Value | Reference |

| Ki | Inhibitory constant against Hck | 0.22 µM | [3] |

| EC50 | Half-maximal effective concentration for blocking HIV-1 viral replication | 12.9 µM | [3] |

Mechanism of Action: Hck-Mediated Signaling in HIV-1 Replication

The HIV-1 accessory protein Nef is critical for viral pathogenesis and enhances the infectivity of progeny viruses.[2] Nef lacks its own catalytic activity and functions by hijacking host cell signaling pathways. A key interaction is its binding to and subsequent activation of Hck.[1][2] Activated Hck, in turn, triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are known to be involved in cell survival, proliferation, and processes that can support viral replication.[4][5][6]

This compound exerts its anti-HIV-1 effect by directly inhibiting Hck. This inhibition prevents the phosphorylation and activation of downstream effectors like AKT and ERK, thereby disrupting the cellular environment conducive to viral replication.[4][5][7]

Caption: HIV-1 Nef activates Hck, promoting replication via PI3K/AKT and MAPK/ERK pathways, which this compound inhibits.

Experimental Protocols

This section details key methodologies for assessing the anti-HIV-1 activity of this compound.

Protocol for HIV-1 Replication Inhibition Assay

This protocol describes a standard method for quantifying the inhibition of HIV-1 replication in a cell culture model by measuring the viral p24 antigen.

Objective: To determine the EC50 value of this compound against HIV-1.

Materials:

-

CEM-GXR T-cell line (or other susceptible cell lines like TZM-bl).

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB).

-

This compound compound.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

-

96-well cell culture plates.

-

HIV-1 p24 Antigen ELISA kit.

-

CO2 incubator (37°C, 5% CO2).

Methodology:

-

Cell Seeding: Seed CEM-GXR cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as an untreated virus control and wells with cells only as a negative control.

-

Infection: Add 50 µL of HIV-1 stock (at a pre-determined dilution to ensure measurable infection) to all wells except the negative control.

-

Incubation: Incubate the plate for 6-7 days at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.[8][9]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Western Blot Analysis of Pathway Inhibition

This protocol is for verifying that this compound inhibits the Hck-mediated signaling pathway by assessing the phosphorylation status of downstream proteins ERK and AKT.

Objective: To confirm the downregulation of p-ERK and p-AKT in response to this compound treatment.

Materials:

-

Leukemia cell lines with high Hck expression (e.g., KG1a, U937).[6]

-

This compound compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-p-HCK, anti-HCK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Methodology:

-

Cell Treatment: Culture KG1a or U937 cells and treat with varying concentrations of this compound (e.g., 3-9 µM) for 24-48 hours.[3][6] Include an untreated control.

-

Cell Lysis: Harvest and wash the cells, then lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (p-HCK, p-ERK, p-AKT, and total proteins) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[5]

Experimental and Analytical Workflow

The overall process for evaluating a potential HIV-1 inhibitor like this compound involves a logical flow from initial screening to mechanism confirmation.

Caption: Workflow for testing this compound: from cell-based HIV-1 inhibition assays to mechanism of action studies.

Conclusion

This compound is a specific inhibitor of Hematopoietic Cell Kinase that effectively blocks HIV-1 replication with an EC50 of 12.9 µM.[3] Its mechanism of action is rooted in the disruption of the HIV-1 Nef-Hck interaction, which is crucial for the activation of pro-viral signaling pathways such as PI3K/AKT and MAPK/ERK.[1][2][4][5] By inhibiting Hck, this compound prevents the downstream signaling required for efficient viral replication. The data and protocols presented herein establish Hck as a viable therapeutic target for HIV-1 and position this compound as a promising lead compound for the development of novel anti-retroviral agents.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human immunodeficiency virus type 1 replication in latently infected cells by a novel IkappaB kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Developing HIV-1 Viral Load Assays for Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of iHCK-37 on the MAPK/ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of iHCK-37, a novel and specific inhibitor of Hematopoietic Cell Kinase (HCK), on the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This document outlines the mechanism of action, presents quantitative data from relevant studies, details experimental protocols for assessing the compound's effects, and provides visual representations of the signaling cascade and experimental workflows.

Introduction: this compound and the MAPK/ERK Signaling Pathway

Hematopoietic Cell Kinase (HCK) is a member of the Src family of protein-tyrosine kinases, predominantly expressed in hematopoietic cells.[1] HCK is implicated in various cellular processes, including proliferation, differentiation, and survival.[2] In the context of hematological malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), HCK is often overexpressed and contributes to the oncogenic process.[3]

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, and differentiation.[3][4] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[5]

This compound (also known as ASN05260065) is a potent and specific inhibitor of HCK with a Ki value of 0.22 μM.[6] Research has demonstrated that this compound exerts its anti-neoplastic activity by, at least in part, downregulating the MAPK/ERK signaling pathway.[2][3] This guide will delve into the specifics of this interaction.

Mechanism of Action: this compound's Inhibition of MAPK/ERK Signaling

This compound functions as a selective inhibitor of HCK. By binding to HCK, it prevents its activation and downstream signaling. One of the key pathways affected by HCK inhibition is the MAPK/ERK cascade. The inhibition of HCK by this compound leads to a reduction in the phosphorylation of ERK (p-ERK), a critical step in the activation of this pathway.[6][7] This deactivation of the MAPK/ERK pathway contributes to the anti-leukemic effects of this compound, which include reduced cell viability, cell cycle arrest, and induction of apoptosis.[3]

The inhibitory effect of this compound on the MAPK/ERK pathway has been observed in various leukemia cell lines, demonstrating a dose-dependent reduction in the levels of phosphorylated ERK.[6]

Caption: this compound inhibits HCK, leading to the downregulation of the MAPK/ERK signaling pathway.

Quantitative Data: Efficacy of this compound

The anti-proliferative activity and the inhibitory effect of this compound on the MAPK/ERK pathway have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 | [6] |

| KG1a | Acute Myeloid Leukemia | 5.0 - 5.8 | [6] |

| U937 | Histiocytic Lymphoma | 5.0 - 5.8 | [6] |

| HEL | Erythroleukemia | 9.1 - 19.2 | [6] |

| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 | [6] |

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Table 2: Effect of this compound on ERK Phosphorylation in Leukemia Cell Lines

| Cell Line | This compound Concentration (µM) | Duration of Treatment | Reduction in p-ERK Levels | Reference |

| KG1a | 3 | 48 hours | Dose-dependent decrease | [6] |

| KG1a | 6 | 48 hours | Dose-dependent decrease | [7] |

| KG1a | 9 | 48 hours | Dose-dependent decrease | [6] |

| U937 | 6 | 48 hours | Observed reduction | [7] |

| K562 | 3 - 9 | Not Specified | Observed decrease | [6] |

Note: While studies confirm a dose-dependent decrease in p-ERK, specific percentage inhibition values at each concentration are not consistently reported in the publicly available literature. The data indicates a clear trend of reduced ERK phosphorylation with increasing concentrations of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on the MAPK/ERK signaling pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of leukemia cell lines.[3]

Materials:

-

Leukemia cell lines (e.g., KG1a, HL-60)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 48 hours.[3]

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blotting for ERK Phosphorylation

This protocol is used to detect the levels of total ERK and phosphorylated ERK (p-ERK) in cells treated with this compound.[3][8]

Materials:

-

Leukemia cell lines

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using ECL reagents and an imaging system.

-

Quantify band intensities using software like ImageJ and normalize p-ERK levels to total ERK and a loading control (e.g., GAPDH).[3]

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of leukemia cells.[3]

Materials:

-

Leukemia cell lines

-

This compound

-

PBS (Phosphate-buffered saline)

-

Ethanol (70%, cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 48 hours.[3]

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol and resuspend in PBS.

-

Treat with RNase A to degrade RNA.

-

Stain the cells with Propidium Iodide.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

- 1. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. research.pasteur.fr [research.pasteur.fr]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Impact of iHCK-37 on Hematopoietic Stem Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the current understanding of iHCK-37, a novel inhibitor of Hematopoietic Cell Kinase (HCK), and its impact on hematopoietic stem cells (HSCs). The focus is on its potential as a therapeutic agent, particularly in the context of myeloid malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). This paper summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The available data suggests that this compound exhibits selective anti-neoplastic activity against malignant hematopoietic cells while sparing their normal counterparts, primarily through the inhibition of the MAPK/ERK and PI3K/AKT signaling pathways.

Introduction

Hematopoietic Cell Kinase (HCK) is a member of the Src family of protein-tyrosine kinases and is predominantly expressed in hematopoietic cells.[1] Its overexpression has been implicated in the pathogenesis of myeloid neoplasms, including MDS and AML, making it a promising target for therapeutic intervention.[2][3] this compound is a novel, selective inhibitor of HCK that has been investigated for its potential to target malignant hematopoietic stem and progenitor cells.[2][3][4] This whitepaper consolidates the preclinical findings on this compound, focusing on its mechanism of action and its differential effects on normal and malignant hematopoietic cells.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting HCK, which in turn modulates key downstream signaling pathways crucial for cell survival, proliferation, and migration.

Inhibition of Pro-Survival Signaling Pathways

Preclinical studies have consistently demonstrated that this compound treatment leads to a reduction in the activation of two major oncogenic signaling pathways:

-

MAPK/ERK Pathway: This pathway is critical for cell proliferation. This compound has been shown to decrease the phosphorylation of ERK, a key component of this pathway, in leukemia cell lines and in vivo in leukemic mouse models.[2][3] This inhibition likely contributes to the observed cell-cycle arrest in the G2/M phase in leukemia cells.[3]

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival and apoptosis. This compound treatment reduces the phosphorylation of AKT.[2][3] The downstream consequences of PI3K/AKT inhibition by this compound include an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-XL.[2][3]

Modulation of the CXCL12/CXCR4 Axis

The CXCL12/CXCR4 signaling axis is vital for the homing and retention of hematopoietic stem cells within the bone marrow niche.[4][5] this compound has been shown to interfere with this axis, leading to:

-

Reduced Chemotaxis: this compound significantly reduces the migration of leukemic cells towards a CXCL12 gradient.[4][5]

-

Decreased Actin Polymerization: The inhibitor also leads to a significant reduction in actin polymerization in leukemic cells following CXCL12 stimulation, which is essential for cell motility.[4][5]

By disrupting the interaction of leukemic cells with the protective bone marrow microenvironment, this compound may increase their sensitivity to therapeutic agents.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Leukemic Cell Lines

| Cell Line | Treatment | Dosage | Effect | Reference |

| KG1a, HL-60, HEL, K562 | This compound | 5 µM | Additive effects on reducing cell viability and increasing cell death when combined with 5-Azacytidine (1 µM) or Cytarabine (1 µM). | [1] |

| KG1a | This compound | 3, 6, 9 µM | Significant reduction in CXCL12-induced chemotaxis (average 2.9% migration with this compound vs. 21.2% in vehicle-treated cells). | [4][5] |

| U937 | This compound | 3, 6, 9 µM | Significant reduction in CXCL12-induced chemotaxis (average 2.0% migration with this compound vs. 33.3% in vehicle-treated cells). | [4][5] |

| KG1a | This compound | Not specified | Reduction in actin polymerization (0.95-fold with this compound vs. 3.36-fold in untreated cells) 30s after CXCL12 induction. | [4][5] |

| U937 | This compound | Not specified | Reduction in actin polymerization (3.12-fold with this compound vs. 4.52-fold in untreated cells) 30s after CXCL12 induction. | [4][5] |

Table 2: In Vivo Effects of this compound in a Leukemic Mouse Model

| Parameter | Treatment | Effect | Reference |

| ERK and AKT phosphorylation in bone marrow cells | This compound | Decreased phosphorylation compared to vehicle-treated mice. | [3] |

| Peripheral blood leukocyte numbers | This compound | Significant decrease after 2 days of treatment. | [3] |

Table 3: Differential Effect of this compound on Malignant vs. Normal Hematopoietic Cells

| Cell Type | Treatment | Effect | Reference |

| MDS and AML CD34-positive cells (in a 3D co-culture system) | This compound | Reduced cell numbers. | [2][3] |

| Normal CD34-positive cells (in a 3D co-culture system) | This compound | Did not affect cell numbers. | [2][3] |

| Normal peripheral blood mononuclear cells | This compound | Minor change in cell survival. | [1] |

Experimental Protocols

Detailed, step-by-step protocols for the following experiments are not fully available in the referenced literature. The descriptions below are based on the methodologies mentioned in the publications.

Cell Viability and Apoptosis Assays

-

Objective: To determine the effect of this compound on the survival and induction of apoptosis in leukemia cell lines.

-

Methodology: Leukemia cell lines (e.g., KG1a, HL-60, HEL, K562) were treated with this compound alone or in combination with other drugs like 5-Azacytidine or Cytarabine. Cell viability was likely assessed using assays such as MTT or trypan blue exclusion. Cell death and apoptosis were likely measured by flow cytometry using annexin V and propidium iodide staining.[1]

Western Blotting for Signaling Protein Phosphorylation

-

Objective: To quantify the activation state of key signaling pathways (MAPK/ERK and PI3K/AKT).

-

Methodology: Leukemia cells or bone marrow cells from treated mice were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of ERK and AKT. Secondary antibodies conjugated to a detectable marker were used for visualization and quantification.[2][3]

Transwell Migration Assay

-

Objective: To assess the effect of this compound on the chemotactic response of leukemic cells to CXCL12.

-

Methodology: Leukemic cells (e.g., KG1a, U937) were pretreated with different concentrations of this compound. The cells were then placed in the upper chamber of a Transwell insert, with CXCL12 added to the lower chamber as a chemoattractant. After a defined incubation period, the number of cells that migrated to the lower chamber was quantified.[4][5]

Actin Polymerization Assay

-

Objective: To measure the effect of this compound on CXCL12-induced actin polymerization.

-

Methodology: Leukemic cells were pretreated with this compound and then stimulated with CXCL12. At different time points, the cells were fixed, permeabilized, and stained with fluorescently labeled phalloidin, which binds to F-actin. The amount of F-actin was then quantified, likely using flow cytometry.[4][5]

In Vivo Leukemia Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound.

-

Methodology: A leukemic mouse model was used. After leukemia induction, mice were treated with this compound or a vehicle control. The effects of the treatment were assessed by monitoring peripheral blood leukocyte counts and by analyzing the phosphorylation status of ERK and AKT in bone marrow cells at the end of the study.[3]

Visualizations

Signaling Pathways Modulated by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]

- 5. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antineoplastic Activity of iHCK-37

Executive Summary: This document provides a comprehensive technical overview of iHCK-37, a novel and specific inhibitor of Hematopoietic Cell Kinase (HCK). HCK, a member of the Src family of tyrosine kinases, is overexpressed in various hematological neoplasms, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it plays a crucial role in oncogenic signaling.[1][2][3] this compound demonstrates significant antineoplastic activity by selectively targeting malignant cells, reducing cell viability, inducing apoptosis, and causing cell cycle arrest. Its mechanism of action involves the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.[1][2][3] This guide consolidates the available preclinical data, details the experimental methodologies used for its evaluation, and visualizes its mechanism and experimental workflows.

Mechanism of Action

This compound functions as a potent and specific inhibitor of HCK, a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[4][5] In leukemia, the overexpression of HCK contributes to malignant cell viability and survival.[2][3] By inhibiting HCK, this compound effectively abrogates downstream signaling through two major oncogenic pathways: PI3K/AKT and MAPK/ERK.[1][2][6] This disruption leads to a decrease in the phosphorylation of key proteins like AKT and ERK, which are critical for cell growth, proliferation, and differentiation.[2][4][6] The inhibition of these pathways ultimately promotes apoptosis by increasing the expression of pro-apoptotic proteins like BAX and decreasing anti-apoptotic proteins such as BCL-XL.[1][2]

In Vitro Antineoplastic Activity

This compound exhibits potent antiproliferative activity across a range of leukemia cell lines. Its efficacy is demonstrated by significant reductions in cell viability and induction of cell death.

Cell Viability Inhibition

The compound effectively reduces the growth of both Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) cell lines in a dose-dependent manner.[4] The 50% growth inhibition (GI50) values after 24 hours of treatment are summarized below.

| Cell Line | Cancer Type | GI50 (µM) |

| HL-60 | AML | 5.0 - 5.8 |

| KG1a | AML | 5.0 - 5.8 |

| U937 | AML | 5.0 - 5.8 |

| HEL | CML | 9.1 - 19.2 |

| K562 | CML | 9.1 - 19.2 |

| Table 1: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines. Data sourced from MedchemExpress.[4] |

Induction of Apoptosis and Cell Cycle Arrest

Treatment with this compound leads to a significant increase in apoptosis (programmed cell death) compared to untreated cells.[2] Furthermore, it promotes cell-cycle arrest, primarily in the G2/M phase, which is likely mediated through the inhibition of the MAPK/ERK pathway.[2] Combination treatments with standard chemotherapy agents like 5-Azacytidine or Cytarabine show additive effects, enhancing the reduction in cell viability and the induction of apoptosis.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols used to assess the antineoplastic activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed leukemia cell lines (e.g., KG1a, HL-60, HEL, K562) in 96-well plates at a specified density and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 5 µM) or vehicle control (DMSO) and incubate for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with this compound (e.g., 5 µM) or vehicle control for 48 hours as described previously.[7]

-

Cell Harvesting: Collect the cells by centrifugation and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V detects externalized phosphatidylserine in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation: Culture and treat cells with this compound or vehicle control for 48 hours.[7]

-

Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining buffer (e.g., Pipes buffer) containing Propidium Iodide (PI) and RNase I.[7] RNase I is included to ensure that only DNA is stained.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

-

Analysis: Generate a histogram of DNA content and use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The preclinical data strongly support the antineoplastic activity of this compound in hematological malignancies. Its targeted inhibition of HCK and subsequent downregulation of the PI3K/AKT and MAPK/ERK pathways provide a clear mechanism for its efficacy. Notably, this compound shows selective killing of malignant cells while having minimal effects on normal cells, suggesting a favorable therapeutic window.[1][2] The additive effects observed when combined with standard chemotherapies further highlight its potential as part of a combination treatment regimen for AML and MDS.[1][2] Future research should focus on comprehensive in vivo studies to evaluate its safety, pharmacokinetics, and efficacy in xenograft models, paving the way for potential clinical investigation.

References

- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hck (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

iHCK-37: A Technical Guide to its Potential in Chronic Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), and its emerging role in Chronic Myeloid Leukemia (CML) research. This document synthesizes key findings, presents detailed experimental protocols, and visualizes the underlying molecular pathways to support further investigation into this compound as a potential therapeutic agent for CML.

Core Concepts and Mechanism of Action

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. While tyrosine kinase inhibitors (TKIs) targeting BCR-ABL are the standard of care, resistance and relapse remain significant clinical challenges.

Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor protein tyrosine kinases, has been identified as a critical downstream effector of BCR-ABL signaling. High expression and activity of HCK are observed in CML patients, and it plays a crucial role in the survival and proliferation of leukemic cells.[1] this compound is a specific inhibitor of HCK, demonstrating a potential therapeutic window for targeting CML cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound in CML and other leukemia cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| Ki (Kinase Inhibitory Constant) | 0.22 µM | - | [2][3] |

| GI50 (Growth Inhibition 50%) | 9.1-19.2 µM | HEL and K562 (CML) | [2] |

| GI50 (Growth Inhibition 50%) | 5.0-5.8 µM | HL60, KG1a, and U937 (AML) | [2] |

Table 1: In vitro potency and antiproliferative activity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

HCK Signaling in CML and the Impact of this compound

Caption: HCK signaling cascade in CML and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical workflow for assessing the in vitro effects of this compound on CML cells.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to evaluate the efficacy of this compound. These are based on standard laboratory procedures and information gathered from preclinical studies.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of CML cell lines, such as K562.

Materials:

-

K562 CML cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation with Compound: Incubate the cells with this compound for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value can be determined by plotting cell viability against the log of the this compound concentration.

Western Blot Analysis for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of HCK, AKT, and ERK in CML cells following treatment with this compound.

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-HCK, anti-HCK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat K562 cells with various concentrations of this compound for a specified time. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo CML Xenograft Model (General Protocol)

This is a general protocol for establishing a CML xenograft model in mice to evaluate the in vivo efficacy of this compound. Specific parameters such as mouse strain, cell number, and this compound dosage and administration route would require optimization.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

K562 cells

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest K562 cells during the exponential growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject approximately 5-10 x 10⁶ K562 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound presents a promising targeted therapeutic strategy for Chronic Myeloid Leukemia by specifically inhibiting HCK, a key downstream effector of the oncogenic BCR-ABL protein. The preclinical data indicate its potential to inhibit the proliferation of CML cells by downregulating critical survival and proliferation pathways, including PI3K/AKT and MAPK/ERK. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers to further investigate and validate the therapeutic potential of this compound in CML. Further in vivo studies in CML models are warranted to fully elucidate its efficacy and safety profile.

References

The Hematopoietic Cell Kinase Inhibitor iHCK-37: A Promising Therapeutic Agent for Leukemia

This technical guide provides an in-depth overview of the effects of iHCK-37, a novel inhibitor of Hematopoietic Cell Kinase (HCK), on cell viability and apoptosis in leukemia cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HCK in hematological malignancies.

Core Findings: this compound's Impact on Leukemia Cells

This compound has demonstrated significant anti-neoplastic activity in various leukemia cell lines.[1][2] It effectively reduces cell viability and induces apoptosis, suggesting its potential as a targeted therapy for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][3] Notably, this compound appears to selectively target malignant cells, showing minimal effects on the apoptosis and survival rate of normal cells.[1][3]

Quantitative Analysis of Cell Viability

This compound exhibits potent anti-proliferative activity across a range of leukemia cell lines. The half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | Type | GI50/IC50 (µM) | Duration (hours) | Reference |

| HL-60 | Acute Promyelocytic Leukemia (APL) | 0.5 - 5.8 | 24 - 48 | [4][5] |

| KG1a | Acute Myeloid Leukemia (AML) | 2.0 - 5.8 | 24 - 48 | [4][5] |

| U937 | Histiocytic Lymphoma (AML model) | 0.3 - 5.8 | 24 - 48 | [4][5] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 4.2 | 48 | [5] |

| MOLM13 | Acute Myeloid Leukemia (AML) | 8.5 | 48 | [5] |

| HEL | Erythroleukemia | 5.0 - 9.1 | 24 - 48 | [4][5] |

| K562 | Chronic Myeloid Leukemia (CML) | 9.1 - 19.2 | 24 - 48 | [4][5] |

| Jurkat | Acute T-cell Leukemia (ALL) | 3.9 | 48 | [5] |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 2.1 | 48 | [5] |

Treatment with 5 µM this compound for 48 hours significantly reduced the viability of KG1a, HL-60, HEL, and K562 cell lines.[1][6] This effect was further enhanced when this compound was used in combination with standard chemotherapy drugs like 5-Azacytidine or Cytarabine.[1]

Induction of Apoptosis

This compound treatment has been shown to significantly increase apoptosis in leukemia cells.[1] This pro-apoptotic effect is mediated through the modulation of key regulatory proteins. Specifically, this compound treatment leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-XL and caspase-3 levels.[1][6]

Signaling Pathways Modulated by this compound

The anti-leukemic effects of this compound are primarily attributed to its ability to inhibit the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell growth, proliferation, and survival in many cancers, including AML.[1]

References

- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Exploring the On-Target Malignant Cell Killing Activity of iHCK-37: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the novel Hematopoietic Cell Kinase (HCK) inhibitor, iHCK-37, and its on-target efficacy in killing malignant cells. Hematopoietic Cell Kinase, a member of the Src family of tyrosine kinases, is frequently overexpressed in hematological malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[1][2] this compound has demonstrated significant anti-neoplastic activity, both as a monotherapy and in combination with standard chemotherapeutic agents.[1][3] This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for its evaluation. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

On-Target Malignant Cell Killing Activity of this compound

This compound is a potent and specific inhibitor of HCK with a Ki value of 0.22 μM.[4] Its primary on-target activity involves the direct inhibition of HCK, which is crucial for the proliferation and survival of certain cancer cells.[2][5]

As a Single Agent: Treatment with this compound has been shown to reduce the viability of leukemia cells and promote cell-cycle arrest in the G2/M phase.[3] The inhibitor also induces apoptosis in malignant cells.[3] Notably, this compound demonstrates selective efficacy, reducing the number of CD34-positive cells from MDS and AML patients while not affecting normal CD34-positive cells.[1][3]

In Combination Therapy: The anti-neoplastic activity of this compound is enhanced when used in combination with standard chemotherapy drugs such as 5-Azacytidine and Cytarabine.[3][6] This combination therapy has an additive effect on reducing the viability and increasing the death of leukemia cell lines.[3][6]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (μM) |

| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 |

| KG1a | Acute Myeloid Leukemia | 5.0 - 5.8 |

| U937 | Histiocytic Lymphoma | 5.0 - 5.8 |

| HEL | Erythroleukemia | 9.1 - 19.2 |

| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 |

| Data sourced from MedchemExpress.[4] |

Table 2: Effects of this compound on Cell Viability and Apoptosis in Leukemia Cell Lines

| Cell Line | Treatment (48h) | Reduction in Cell Viability | Increase in Apoptosis |

| KG1a | This compound (5 µM) | Significant | Significant |

| HL-60 | This compound (5 µM) | Significant | Significant |

| HEL | This compound (5 µM) | Significant | Significant |

| K562 | This compound (5 µM) | Significant | Significant |

| KG1a | This compound (5 µM) + 5-Azacytidine (1 µM) | Additive Effect | Additive Effect |

| HL-60 | This compound (5 µM) + 5-Azacytidine (1 µM) | Additive Effect | Additive Effect |

| HEL | This compound (5 µM) + 5-Azacytidine (1 µM) | Additive Effect | Additive Effect |

| K562 | This compound (5 µM) + 5-Azacytidine (1 µM) | Additive Effect | Additive Effect |

| KG1a | This compound (5 µM) + Cytarabine (1 µM) | Additive Effect | Additive Effect |

| HL-60 | This compound (5 µM) + Cytarabine (1 µM) | Additive Effect | Additive Effect |

| HEL | This compound (5 µM) + Cytarabine (1 µM) | Additive Effect | Additive Effect |

| K562 | This compound (5 µM) + Cytarabine (1 µM) | Additive Effect | Additive Effect |

| Qualitative summary based on findings reported in "Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia" and associated diagrams.[3][6] |

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-leukemic effects by modulating key oncogenic signaling pathways. The inhibition of HCK by this compound leads to the downregulation of the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth, proliferation, and survival in AML blasts.[3][7][8] This disruption of signaling leads to cell cycle arrest and the induction of apoptosis, evidenced by increased levels of BAX and decreased levels of BCL-XL and caspase-3.[1][3]

References

- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]

- 8. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the GI50 of iHCK-37 in AML cell lines

Application Notes and Protocols

Topic: Determining the 50% Growth Inhibition (GI50) of iHCK-37 in Acute Myeloid Leukemia (AML) Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic target in AML is the Hematopoietic Cell Kinase (HCK), a member of the SRC family of cytoplasmic tyrosine kinases.[1] HCK is often overexpressed in AML patient cells and is implicated in leukemogenesis, making it a key molecule for targeted drug development.[2][3][4][5]

This compound is a novel and selective pharmacological inhibitor of HCK.[6] It has demonstrated potent anti-neoplastic activity in leukemia cells by reducing cell viability and promoting cell-cycle arrest and apoptosis.[2] This document provides detailed application notes and a comprehensive protocol for determining the 50% Growth Inhibition (GI50) of this compound in various AML cell lines, a critical step in preclinical drug evaluation.

Mechanism of Action of this compound in AML

HCK is a crucial node in several oncogenic signaling pathways. In AML, its activation contributes to uncontrolled cell proliferation and survival. This compound exerts its anti-leukemic effects by selectively binding to and inhibiting HCK, which in turn downregulates key downstream signaling cascades. Notably, inhibition of HCK by this compound leads to reduced phosphorylation and activation of the PI3K/AKT and MAPK/ERK pathways.[2][3][4] This disruption of pro-survival signaling culminates in decreased cell proliferation and the induction of apoptosis, characterized by an increased BAX to BCL-XL protein expression ratio.[2][3]

Caption: this compound inhibits HCK, blocking PI3K/AKT and MAPK/ERK signaling to reduce AML cell survival.

Summary of this compound GI50 Data in AML Cell Lines

The anti-proliferative activity of this compound has been quantified across several AML cell lines. The GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. The data below is compiled from published studies.

| Cell Line | AML Subtype/Characteristic | GI50 (µM) | Citation(s) |

| HL-60 | Acute Promyelocytic Leukemia | 0.5 - 5.8 | [5][7] |

| KG1a | Myeloblast / CD34+ | 2.0 - 5.8 | [5][7] |

| U937 | Histiocytic Lymphoma / Monocytic | 0.3 - 5.8 | [5][7] |

| OCI-AML3 | Acute Myeloid Leukemia | 4.2 | [5] |

| MOLM-13 | Acute Myeloid Leukemia | 8.5 | [5] |

Note: GI50 values can vary based on experimental conditions such as incubation time, cell density, and assay method.

Protocol: GI50 Determination in AML Cell Lines

This protocol provides a step-by-step method for determining the GI50 of this compound using a standard resazurin-based cell viability assay. The principle relies on measuring the reduction in cell growth relative to an untreated control and a time-zero control.[8][9]

Experimental Workflow

Caption: Workflow for determining the GI50 value of this compound in AML cell lines.

Materials and Reagents

-

AML Cell Lines: HL-60 (ATCC® CCL-240™), KG1a (ATCC® CCL-246.1™), U937 (ATCC® CRL-1593.2™)

-

Cell Culture Medium: RPMI-1640, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound Compound: (e.g., MedChemExpress, Cat. No. HY-111565)

-

Vehicle Control: Dimethyl sulfoxide (DMSO), cell culture grade.

-

Assay Reagent: Resazurin sodium salt (e.g., Sigma-Aldrich, Cat. No. R7017) or a commercial viability reagent (e.g., PrestoBlue™, CellTiter-Blue®).

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Equipment:

-

Sterile 96-well flat-bottom cell culture plates (clear bottom, black or white walls recommended for fluorescence).

-

Multichannel pipette.

-

Humidified incubator (37°C, 5% CO₂).

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

-

Detailed Protocol

Step 1: Cell Culture and Maintenance

-

Culture AML cell lines in suspension according to supplier recommendations in a humidified incubator.

-

Ensure cells are in the logarithmic growth phase and exhibit >95% viability before starting the experiment.

-

Perform a cell count using a hemocytometer or automated cell counter. Centrifuge cells and resuspend in fresh medium to the desired seeding density (e.g., 2 x 10⁵ cells/mL for a final concentration of 1 x 10⁴ cells/well in 50 µL).

Step 2: Preparation of this compound Solutions

-

Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.

-

On the day of the experiment, create a serial dilution series from the stock solution. First, dilute the 10 mM stock to a top working concentration (e.g., 200 µM) in cell culture medium.

-

Perform a 2-fold or 3-fold serial dilution in culture medium to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM... down to ~0.1 µM). These are your 2X working solutions.

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.5%).

Step 3: Cell Seeding and Assay Setup

-

Label two 96-well plates: one "Time-Zero (T0)" and one "Treatment Plate".

-

Using a multichannel pipette, dispense 50 µL of the cell suspension into each well of both plates (yielding 10,000 cells/well).

-

Include wells with medium only to serve as a background blank.

Step 4: Time-Zero Plate Measurement

-

Immediately after seeding, add 10 µL of resazurin solution (prepared according to manufacturer instructions) to each well of the T0 plate.

-

Incubate for 2-4 hours at 37°C.

-

Measure the fluorescence using a plate reader. This value represents the cell population at the start of the experiment (Tz).

Step 5: Treatment Plate Dosing

-

To the "Treatment Plate", add 50 µL of the 2X this compound serial dilutions to the appropriate wells.

-

Add 50 µL of the 2X vehicle control solution to the control wells (C).

-

The final volume in each well will be 100 µL.

Step 6: Incubation

-

Incubate the Treatment Plate for the desired duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

Step 7: Cell Viability Measurement

-

After incubation, add 20 µL of resazurin solution to each well of the Treatment Plate.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence (Ti for treated wells, C for control wells) using the same plate reader settings as the T0 plate.

Data Analysis and GI50 Calculation

-

Background Subtraction: Subtract the average fluorescence of the medium-only blank wells from all other readings (Tz, C, and Ti).

-

Calculate Percent Growth Inhibition (%GI): Use the following formula for each drug concentration:

-

If Ti ≥ Tz: %GI = [ (C - Ti) / (C - Tz) ] * 100

-

If Ti < Tz: %GI = [ (Tz - Ti) / Tz ] * 100

-

-

Determine GI50:

-

Plot the % Growth Inhibition on the Y-axis against the log of the this compound concentration on the X-axis.

-

Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve.

-

The GI50 is the concentration of this compound that corresponds to 50% growth inhibition.

-

Data Interpretation and Troubleshooting

-

Interpretation: The GI50 value provides a quantitative measure of the drug's potency in inhibiting cell growth. A lower GI50 indicates higher potency. This value is distinct from the IC50, as it accounts for the cell count at the time of drug addition, allowing for differentiation between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects.[8][10]

-

Troubleshooting:

-

High Well-to-Well Variability: Ensure homogenous cell suspension during seeding and proper mixing after reagent addition. Use high-quality, calibrated pipettes.

-

Inconsistent Results: Standardize cell passage number and ensure cells are healthy and in log-phase growth. Check incubator CO₂ and temperature levels.

-

No Dose-Response Curve: The concentration range may be too high or too low. Adjust the serial dilution range based on initial findings or published data. Ensure the compound is fully dissolved in DMSO and medium.

-

References

- 1. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. This compound | Hck inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for iHCK-37 Administration in a Leukemic Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), in a preclinical leukemic mouse model. The information presented is intended to guide researchers in evaluating the in vivo efficacy of this compound as a potential therapeutic agent for leukemia.

Introduction

Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases, is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML), and is associated with poor prognosis.[1][2] this compound (also known as ASN05260065) has been identified as a selective inhibitor of HCK, demonstrating anti-neoplastic activity in leukemia cells.[1][2] In vivo studies utilizing a leukemic mouse model have shown that this compound can reduce the leukemic burden, suggesting its potential as a therapeutic agent.[1] These notes provide the necessary protocols and data for replicating and building upon these preclinical findings.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting HCK, which in turn downregulates key oncogenic signaling pathways. Specifically, this compound has been shown to decrease the phosphorylation of ERK and AKT in the bone marrow of leukemic mice.[1][2] This inhibition of the MAPK/ERK and PI3K/AKT pathways leads to reduced leukemia cell viability and proliferation.[1][2]

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in a leukemic mouse model.

Table 1: this compound In Vivo Dosing Regimen

| Compound | Molecular Weight ( g/mol ) | Doses Administered (µM) | Calculated Doses (mg/kg) | Route of Administration | Vehicle |

| This compound | 544.73[1] | 2.5, 5.0, 10.0[1] | ~0.136, ~0.272, ~0.545 | Intraperitoneal (IP)[1] | DMSO (diluted in sterile saline) |

Calculated mg/kg doses are estimates based on a 100 µL injection volume for a 25g mouse.

Table 2: Effect of this compound on Peripheral Blood Leukocyte Counts in Leukemic Mice (48-hour treatment)

| Treatment Group | Dose (µM) | Mean Leukocyte Count (x 10³/µL) | Standard Deviation |

| Vehicle (Control) | - | 49.40 | 18.80 |

| This compound | 2.5 | 17.23 | 3.01 |

| This compound | 5.0 | 13.20 | 1.13 |

| This compound | 10.0 | 26.00 | 1.20 |

Data extracted from a published study.[3] All this compound treatment groups showed a statistically significant decrease in leukocyte counts compared to the vehicle control (P < 0.05).[3]

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in a leukemic mouse model.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder (ASN05260065)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile phosphate-buffered saline (PBS) or 0.9% saline

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, pyrogen-free syringes and needles (27-30G)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.[3]

-

For example, to prepare 100 µL of a 100 mM stock solution, dissolve 5.45 mg of this compound (MW: 544.73 g/mol ) in 100 µL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-